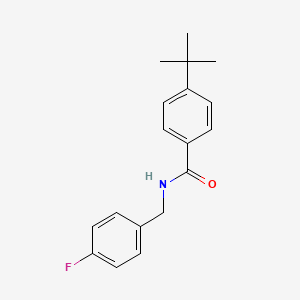
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins, including topoisomerase II, tubulin, and histone deacetylase. These enzymes and proteins are involved in cell division, DNA replication, and gene expression, making them important targets for anticancer and antiviral agents.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a programmed cell death process that is important for the removal of damaged cells from the body. Cell cycle arrest refers to the temporary or permanent cessation of cell division, which can occur in response to DNA damage or other cellular stressors. Angiogenesis is the process of new blood vessel formation, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has several advantages for use in lab experiments, including its high potency and selectivity for cancer and viral cells. However, its low solubility in water and potential toxicity at high concentrations can make it difficult to work with in certain experiments. Additionally, the cost of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea may be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action in more detail. Additionally, the combination of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea with other anticancer or antiviral agents may enhance its efficacy and reduce potential side effects. Overall, the potential applications of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea in scientific research make it an important compound for further investigation.
Synthesemethoden
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be synthesized through various methods, including the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a base. Other methods include the reaction of 4-acetylphenyl isocyanate with 3-chloro-2-methylaniline in the presence of a thiourea catalyst or the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a metal catalyst. The yield of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can vary depending on the method used, and purification methods such as recrystallization or column chromatography may be necessary to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been investigated for its potential applications in scientific research, including its use as an anticancer agent, antifungal agent, and antiviral agent. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Its antifungal activity has been demonstrated against various fungal strains, including Candida albicans and Aspergillus niger. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to have antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-14(17)4-3-5-15(10)19-16(21)18-13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXUUSWVYACUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)

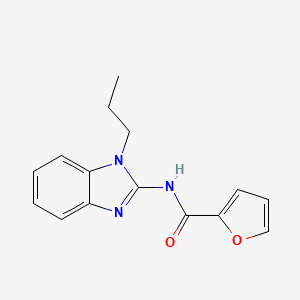
![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
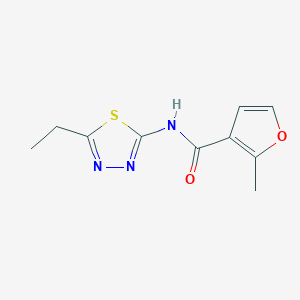
![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
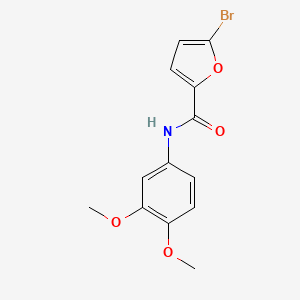
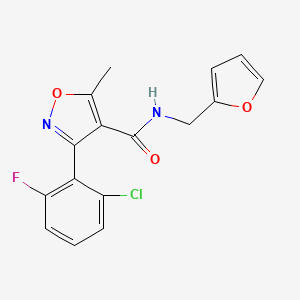
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
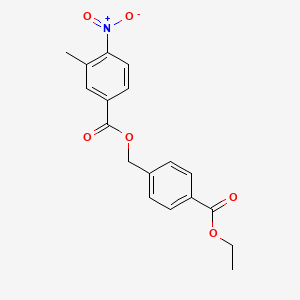
![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
